A-770041 - 869748-10-7

A-770041

Catalog Number: EVT-257873
CAS Number: 869748-10-7
Molecular Formula: C34H39N9O3
Molecular Weight: 621.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

A-770041 is a synthetic, orally bioavailable small molecule that acts as a selective inhibitor of lymphocyte-specific protein tyrosine kinase (Lck). [, , ] Lck, a member of the Src family kinases, plays a critical role in T cell receptor signaling, impacting T cell activation, proliferation, and cytokine production. [] A-770041's high selectivity for Lck over other Src family kinases, particularly Fyn, makes it a valuable tool in dissecting Lck's specific roles in various biological processes. []

Mechanism of Action

A-770041 functions by selectively inhibiting Lck, a tyrosine kinase crucial for T cell activation. [, ] It binds to the kinase domain of Lck, preventing its phosphorylation and subsequent activation. [] This inhibition disrupts downstream signaling pathways, ultimately suppressing T cell proliferation and cytokine production. [, ]

Applications
  • Transplant Rejection: Studies demonstrate A-770041's effectiveness in preventing heart allograft rejection in rats, highlighting its potential as an immunosuppressive agent. []

  • Pulmonary Fibrosis: Research indicates A-770041's ability to attenuate bleomycin-induced lung fibrosis in mice, potentially by suppressing TGF-β production in regulatory T cells. [, , ]

  • Allergic Asthma: A-770041 has shown promise in reducing airway inflammation in a cockroach extract-induced mouse model of allergic asthma. This effect is thought to be mediated by regulating Th2/Treg cell balance and oxidative stress. []

  • Cancer Research: A-770041 has been investigated in various cancer models. For example, it has demonstrated the ability to reverse paclitaxel and doxorubicin resistance in osteosarcoma cells. [, , ] Furthermore, studies suggest its potential as a targeted therapeutic agent in breast cancer by promoting necroptosis gene expression. []

Nintedanib

  • Compound Description: Nintedanib is a multi-tyrosine kinase inhibitor that targets fibroblast growth factor receptors, platelet-derived growth factor receptors, vascular endothelial growth factor receptors, and Src family kinases, including Lck, with a low IC50 value. [] It is an approved drug for treating idiopathic pulmonary fibrosis. []
  • Relevance: Nintedanib, like A-770041, inhibits Lck, although it exhibits a broader range of kinase inhibition. [] Both compounds demonstrate efficacy in attenuating bleomycin-induced pulmonary fibrosis in mice. [] While the IC50 value of nintedanib for Lck is low, its ability to inhibit Lck contributes to its antifibrotic effects. []

Dasatinib

  • Compound Description: Dasatinib is a Src family kinase inhibitor that exhibits strong IC50 correlations with A-770041 in kidney cancer cell lines. []
  • Relevance: Dasatinib's similarity in activity and strong IC50 correlation with A-770041 in specific cancer cell lines suggest potential overlapping therapeutic applications and shared mechanisms of action, particularly in Src kinase inhibition. []

AZD-0530

  • Compound Description: AZD-0530 is a Src family kinase inhibitor that shows strong IC50 correlations with A-770041 in kidney cancer cell lines. []
  • Relevance: The strong IC50 correlations observed between AZD-0530 and A-770041 in kidney cancer cell lines highlight their similar activity profiles and potential for comparable therapeutic effects in Src kinase-driven cancers. [] This suggests a potential overlap in their mechanisms of action and potential applications. []

Cyclosporin A

  • Compound Description: Cyclosporin A is an immunosuppressant drug that acts by inhibiting T-cell activation. [] It is a widely used treatment for preventing organ transplant rejection. []
  • Relevance: Both Cyclosporin A and A-770041 demonstrate efficacy in preventing heart allograft rejection in rat models. [] While Cyclosporin A broadly targets T-cell activation, A-770041 specifically inhibits Lck, a key kinase involved in T-cell signaling. [] This suggests that inhibiting Lck contributes significantly to the immunosuppressive effects required for preventing organ rejection, potentially with fewer side effects than broader immunosuppressants like Cyclosporin A. []

Bexarotene

  • Compound Description: Bexarotene is a retinoid used in cancer treatment that has been identified as a potential targeted drug for the treatment of breast cancer necroptosis genes. []
  • Relevance: While structurally unrelated to A-770041, Bexarotene shows promise in targeting breast cancer necroptosis genes. [] This suggests that further investigation into its mechanism of action and potential synergistic effects with Lck inhibitors like A-770041 in the context of necroptosis and breast cancer could be beneficial. []

AC220

  • Compound Description: AC220 is a potential targeted drug for the treatment of breast cancer necroptosis genes. []
  • Relevance: While structurally dissimilar to A-770041, AC220's identification as a potential therapeutic agent for breast cancer necroptosis genes warrants further investigation. [] Exploring potential synergistic effects or shared pathways with Lck inhibitors like A-770041 in breast cancer treatment could be of interest. []

AP-24534

  • Compound Description: AP-24534 is identified as a potential targeted drug for the treatment of breast cancer necroptosis genes. []
  • Relevance: Although structurally different from A-770041, AP-24534's role as a potential therapeutic agent for breast cancer necroptosis genes highlights its importance. [] Exploring potential synergistic effects or shared pathways with Lck inhibitors like A-770041 in breast cancer treatment could be of interest. []

BMS-509744

  • Compound Description: BMS-509744 is a potential targeted drug for the treatment of breast cancer necroptosis genes. []
  • Relevance: Despite its structural dissimilarity to A-770041, BMS-509744's identification as a potential therapeutic agent for breast cancer necroptosis genes emphasizes its relevance. [] Further investigation into its mechanism of action and potential synergistic effects with Lck inhibitors like A-770041 in the context of necroptosis and breast cancer could be beneficial. []

Paclitaxel and Doxorubicin

  • Compound Description: Paclitaxel and Doxorubicin are chemotherapeutic agents commonly used in cancer treatment. [, ]
  • Relevance: Research suggests that A-770041 can reverse paclitaxel and doxorubicin resistance in osteosarcoma cells. [, ] This finding highlights the potential of A-770041 to enhance the efficacy of these chemotherapeutic agents, potentially by overcoming drug resistance mechanisms. [, ]

Bleomycin

  • Compound Description: Bleomycin is a chemotherapeutic agent used in cancer treatment. []
  • Relevance: A-770041 has been shown to ameliorate bleomycin-induced pulmonary fibrosis in mice. [] This finding suggests that A-770041 may have protective effects against lung damage caused by bleomycin, highlighting its potential in mitigating chemotherapy-induced side effects. []

Properties

CAS Number

869748-10-7

Product Name

A-770041

IUPAC Name

N-[4-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide

Molecular Formula

C34H39N9O3

Molecular Weight

621.7 g/mol

InChI

InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37)

InChI Key

ZMNWFTYYYCSSTF-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N

Solubility

Soluble in DMSO, not in water

Synonyms

1-methyl-1H-indole-2-carboxylic acid (4-(1-(4-(4-acetylpiperazin-1-yl)cyclohexyl)-4-amino-1H-pyrazolo(3,4-d)pyrimidin-3-yl)-2-methoxyphenyl)amide
A 770041
A-770041
A770041

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.